molecular formula C15H27N3O4S B6703596 N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide

N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide

Cat. No.: B6703596
M. Wt: 345.5 g/mol
InChI Key: FPLYKQXZWHPXHB-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide is a complex organic compound with a unique structure that includes a cyanoethyl group, a hydroxy group, a methoxyethyl group, and an octahydroisoquinoline core

Properties

IUPAC Name

N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4S/c1-22-12-11-17(9-4-8-16)23(20,21)18-10-7-15(19)6-3-2-5-14(15)13-18/h14,19H,2-7,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLYKQXZWHPXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)N1CCC2(CCCCC2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Octahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyanoethyl Group: This step involves the addition of a cyanoethyl group to the nitrogen atom of the isoquinoline core, which can be done using acrylonitrile under basic conditions.

    Methoxyethylation: The methoxyethyl group can be introduced via nucleophilic substitution reactions using methoxyethyl halides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding sulfonic acids and amines.

Scientific Research Applications

N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular responses.

    Influencing Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-4a-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide
  • N-(2-methoxyethyl)-4a-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide
  • N-(2-cyanoethyl)-4a-hydroxy-1,2,3,4,5,6,7,8-octahydroisoquinoline-2-sulfonamide

Uniqueness

N-(2-cyanoethyl)-4a-hydroxy-N-(2-methoxyethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-sulfonamide is unique due to the presence of both cyanoethyl and methoxyethyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.

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